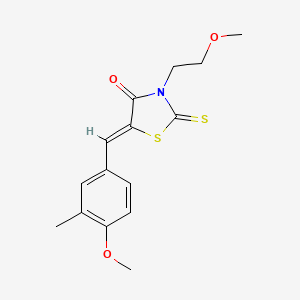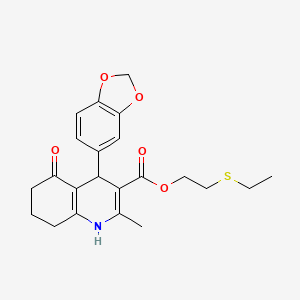![molecular formula C14H21ClN4O3 B4900544 N~2~-(tert-butyl)-N~1~-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}glycinamide](/img/structure/B4900544.png)
N~2~-(tert-butyl)-N~1~-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(tert-butyl)-N~1~-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}glycinamide, commonly known as TBNPA, is a widely used compound in scientific research. It is a member of the family of N-alkyl-N'-arylureas and has been extensively studied due to its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of TBNPA is not fully understood. It has been suggested that TBNPA may act as an acetylcholinesterase inhibitor by binding to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to increased cholinergic activity.
Biochemical and Physiological Effects:
TBNPA has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase in vitro and in vivo. TBNPA has also been shown to have herbicidal and fungicidal activity. In addition, TBNPA has been shown to have some anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
TBNPA has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, TBNPA also has some limitations. It is toxic and must be handled with care. In addition, its effects may be species-specific, and caution should be exercised when extrapolating results from one species to another.
Orientations Futures
There are several future directions for research on TBNPA. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase. Another area of interest is the development of TBNPA analogs with improved herbicidal and fungicidal activity. Finally, the potential anti-inflammatory activity of TBNPA warrants further investigation.
Conclusion:
In conclusion, TBNPA is a widely used compound in scientific research. Its synthesis method is well-established, and its potential applications in various fields have been extensively studied. TBNPA has significant biochemical and physiological effects, and its advantages and limitations for lab experiments are well understood. There are several future directions for research on TBNPA, including the development of more potent and selective inhibitors of acetylcholinesterase, the development of TBNPA analogs with improved herbicidal and fungicidal activity, and the investigation of its potential anti-inflammatory activity.
Méthodes De Synthèse
The synthesis of TBNPA involves the reaction of tert-butyl isocyanate with 2-chloro-4-nitroaniline in the presence of triethylamine. The resulting intermediate is then reacted with glycine methyl ester hydrochloride to yield TBNPA. The reaction is carried out under mild conditions and the yield is high.
Applications De Recherche Scientifique
TBNPA has been extensively used in scientific research due to its potential applications in various fields. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TBNPA has also been studied for its potential use as a herbicide and as a fungicide.
Propriétés
IUPAC Name |
2-(tert-butylamino)-N-[2-(2-chloro-4-nitroanilino)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O3/c1-14(2,3)18-9-13(20)17-7-6-16-12-5-4-10(19(21)22)8-11(12)15/h4-5,8,16,18H,6-7,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETPOWJSNKPVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900478.png)
![ethyl 4-(4-chlorobenzyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4900483.png)
amino]-1-piperidinecarboxylate](/img/structure/B4900491.png)

![2-[benzyl(phenylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4900499.png)
![5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900508.png)
![2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol](/img/structure/B4900514.png)



![6-methoxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4900554.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900560.png)

